molecular formula C22H19N3O3S B15021631 ethyl 2-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate

ethyl 2-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate

Cat. No.: B15021631
M. Wt: 405.5 g/mol
InChI Key: DDTMOLDTDDSCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a naphthoimidazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a common pharmacophore, suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazole ring and subsequent functionalization to introduce the naphthoimidazole moiety. Common reagents used in these reactions include glyoxal, ammonia, and various sulfur-containing compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the imidazole ring.

Scientific Research Applications

ETHYL 2-(2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzymes, affecting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDO)BENZOATE is unique due to the presence of the naphthoimidazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 2-[[2-(1H-benzo[f]benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate

InChI

InChI=1S/C22H19N3O3S/c1-2-28-21(27)16-9-5-6-10-17(16)23-20(26)13-29-22-24-18-11-14-7-3-4-8-15(14)12-19(18)25-22/h3-12H,2,13H2,1H3,(H,23,26)(H,24,25)

InChI Key

DDTMOLDTDDSCNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC4=CC=CC=C4C=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.